1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine is an organic compound that features a thiazole ring and a benzene ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities
Vorbereitungsmethoden
The synthesis of 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with benzene-1,3-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: Used in the production of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The exact molecular targets and pathways depend on the specific application and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the thiazole and benzene rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11N3S |
---|---|
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
3-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C10H11N3S/c1-7-6-14-10(12-7)13-9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
HMCWAKHAZBKTQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)NC2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.